3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Lipophilicity Drug-likeness Membrane permeability

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 618389-18-7, MW 481.29 g/mol) is a fully synthetic, non-natural chromen-4-one (flavone) derivative featuring a 4-bromophenyl substituent at the 3-position and a 3,4-dimethoxybenzoate ester at the 7-position. The compound is catalogued within the InterBioScreen synthetic screening collection (ID STOCK1N-37682) and is intended exclusively for research use.

Molecular Formula C24H17BrO6
Molecular Weight 481.3g/mol
CAS No. 618389-18-7
Cat. No. B384235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
CAS618389-18-7
Molecular FormulaC24H17BrO6
Molecular Weight481.3g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br)OC
InChIInChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)24(27)31-17-8-9-18-21(12-17)30-13-19(23(18)26)14-3-6-16(25)7-4-14/h3-13H,1-2H3
InChIKeyDWFJFOGJZGUNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 618389-18-7): Compound Identity and Screening Library Provenance


3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 618389-18-7, MW 481.29 g/mol) is a fully synthetic, non-natural chromen-4-one (flavone) derivative featuring a 4-bromophenyl substituent at the 3-position and a 3,4-dimethoxybenzoate ester at the 7-position [1]. The compound is catalogued within the InterBioScreen synthetic screening collection (ID STOCK1N-37682) and is intended exclusively for research use [1]. It is structurally distinct from the amyloid probe BSB (CAS 291766-06-8), which shares the same molecular formula (C24H17BrO6) but possesses a stilbene core rather than a chromen-4-one scaffold .

Why Generic Chromen-4-one Analogs Cannot Replace 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate in Focused Screening Campaigns


Chromen-4-one derivatives bearing different ester moieties at the 7-position are not functionally interchangeable. The 3,4-dimethoxybenzoate ester imparts a distinct combination of high lipophilicity (predicted LogP = 5.45) and a specific electron-rich aromatic surface topology that differs fundamentally from simple acetate (LogP ~3.5) or methanesulfonate (LogP ~3.2) analogs [1]. This physicochemical signature—zero hydrogen-bond donors, five acceptors, and a polar surface area of 71.06 Ų—produces a unique molecular recognition profile that cannot be replicated by swapping the ester with smaller, more polar, or less aromatic groups [2]. The 4-bromophenyl substituent at position 3 further introduces a heavy-atom effect and halogen-bonding potential absent in non-halogenated or chloro-substituted variants, affecting both target engagement and metabolic stability in ways that are ester-dependent and not generalizable across the series .

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate Against Closest Analogs


Lipophilicity Advantage: Predicted LogP of the 3,4-Dimethoxybenzoate Ester vs. Acetate and Methanesulfonate Analogs

The target compound exhibits a predicted LogP of 5.45, significantly higher than the acetate analog (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, estimated LogP ~3.5) and the methanesulfonate ester (estimated LogP ~3.2) [1]. This difference of approximately 2 log units corresponds to a ~100-fold higher theoretical partition coefficient, indicating markedly enhanced membrane partitioning potential relevant to intracellular target engagement [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Hydrogen-Bond Profile: 3,4-Dimethoxybenzoate vs. Carbamate and Nitrobenzoate Esters

The target compound possesses a topological polar surface area (TPSA) of 71.06 Ų with zero hydrogen-bond donors and five acceptors [1]. In contrast, the N,N-dimethylcarbamate analog (ChemBase 193793) introduces an additional nitrogen atom, increasing TPSA and adding potential hydrogen-bonding complexity, while the 4-nitrobenzoate analog (C22H12BrNO6, MW ~466) introduces a nitro group that substantially alters electronic character and TPSA (estimated >100 Ų) [1][2]. The 3,4-dimethoxybenzoate ester alone maintains a TPSA value within the favorable range (<140 Ų) for oral bioavailability while maximizing lipophilicity [1].

Polar surface area Drug-likeness Oral bioavailability

Rotatable Bond Count and Conformational Flexibility: 3,4-Dimethoxybenzoate vs. Rigid Benzoate Ester

The target compound contains six rotatable bonds, primarily contributed by the 3,4-dimethoxybenzoate ester side chain [1]. The unsubstituted benzoate analog (3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, MW 435.3 g/mol) is expected to have fewer rotatable bonds (approximately 4), resulting in a more conformationally restricted scaffold . The additional methoxy groups in the 3,4-dimethoxybenzoate ester introduce conformational degrees of freedom that may enable induced-fit binding modes inaccessible to the simpler benzoate ester, while the meta-para dimethoxy substitution pattern creates a unique electron density distribution on the ester aromatic ring [1].

Conformational flexibility Entropic binding penalty Molecular recognition

Recommended Procurement Scenarios for 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate Based on Differential Evidence


Screening Library Diversification for Intracellular and Membrane-Associated Targets

Given its predicted LogP of 5.45 and zero hydrogen-bond donors, this compound is most appropriate for inclusion in diversity-oriented screening sets targeting intracellular enzymes, nuclear receptors, or membrane-embedded proteins where high membrane partitioning is essential [1]. Its lipophilicity profile distinguishes it from more polar chromen-4-one esters and fills a chemical space gap in commercial flavonoid-like screening collections [1].

Halogen-Bonding and Heavy-Atom Effect Studies in Flavonoid Scaffolds

The 4-bromophenyl substituent at position 3 provides a defined heavy atom (bromine) for X-ray crystallographic phasing and a halogen-bond donor for investigating non-canonical protein-ligand interactions [1]. Unlike iodo-substituted analogs (which are less stable), the bromine atom offers a balance of anomalous scattering power and chemical stability suitable for co-crystallography efforts .

Structure-Activity Relationship (SAR) Anchor Point for 7-Position Ester Optimization

As the most lipophilic member among commonly available 7-position ester analogs, this compound serves as the upper-bound LogP anchor in SAR campaigns exploring the impact of ester substituents on target potency, selectivity, and metabolic stability [1]. Its six rotatable bonds and electron-rich dimethoxyphenyl ring provide a distinct pharmacophoric feature set relative to acetate, methanesulfonate, or unsubstituted benzoate controls [1].

Quote Request

Request a Quote for 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.